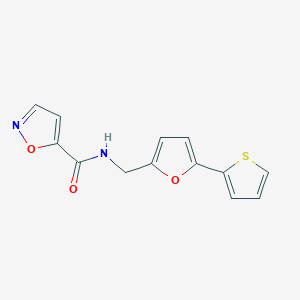

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

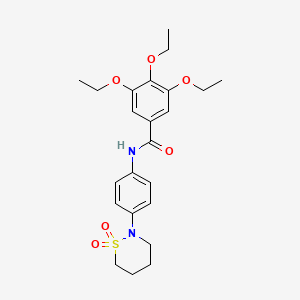

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. In

Applications De Recherche Scientifique

Synthetic Strategies and Chemical Building Blocks

The synthesis of complex molecules involving sulfonyl chlorides and acetophenone derivatives highlights the versatility of sulfonyl groups in constructing multifunctional aromatic compounds. Percec et al. (2001) describe the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications as key building blocks in creating dendritic and complex organic molecules. These methodologies can be foundational for the synthesis of molecules like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone," providing pathways for introducing sulfonyl and acetyl groups into aromatic systems (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).

Application in Organic Synthesis

The compound's structural motifs, such as the indole and sulfonyl groups, are integral in synthesizing biologically active molecules. For instance, Liu et al. (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones, highlighting the reactivity of sulfonyl groups in creating sulfonated oxindoles. This process, efficient in dichloroethane, leverages anilines as aryl sources, indicating the compound's potential role in synthesizing sulfonylated heterocycles with significant yields (Liu, Zheng, & Wu, 2017).

Electrophilic Sulfonation Reactions

The sulfonyl group's ability to undergo electrophilic reactions is further demonstrated by Zhang et al. (2018), who established a KI/H2O2-mediated sulfonylation of indoles. This reaction pathway underscores the utility of sulfonyl groups in modifying indole derivatives, which could be relevant for derivatives of "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone" in enhancing their reactivity and introducing sulfonyl functionalities efficiently (Zhang, Wang, Chen, Liu, Liu, & Dai, 2018).

Potential in Material Science

The structural complexity and functional diversity of molecules like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone" could find applications in material science. For example, the synthesis and properties of sulfonated poly(p-phenylene) derivatives, as discussed by Ghassemi and McGrath (2004), illustrate the potential of sulfonylated compounds in developing new materials with specific electrical or optical properties. These derivatives are synthesized via high-yield coupling polymerization, indicating the possibility of incorporating compounds with sulfonyl and acetyl functionalities into polymer chains for advanced material applications (Ghassemi & McGrath, 2004).

Propriétés

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)32(30,31)17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGYDKWNHUXIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)

![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)

![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)

![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)